Ortho-Bromo Substitution Reduces Basicity by Over 1.7 pKa Units Relative to N-Methylaniline
2-Bromo-N-methylaniline exhibits a predicted pKa of 3.07±0.10, compared to 4.84 for N-methylaniline, representing a 1.77 pKa unit decrease in basicity . This reduction arises from the electron-withdrawing inductive effect and ortho steric effect of the bromine substituent. The lower pKa alters the compound's protonation state under mildly acidic conditions, which can critically influence reaction outcomes in acid-catalyzed processes and purification strategies (e.g., acid/base extraction).
| Evidence Dimension | Acidity Coefficient (pKa) |
|---|---|
| Target Compound Data | 3.07±0.10 (predicted) |
| Comparator Or Baseline | N-methylaniline: 4.84 (at 25 °C) |
| Quantified Difference | ΔpKa = -1.77 |
| Conditions | Aqueous solution, 25 °C (predicted and measured values) |
Why This Matters
This difference informs selection of extraction protocols and predicts behavior in acid-sensitive reactions.
